molecular formula C7H10ClN3O2 B1389978 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 1185304-70-4

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1389978
CAS No.: 1185304-70-4
M. Wt: 203.62 g/mol
InChI Key: GFPQSICRFBUVLZ-UHFFFAOYSA-N
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Description

The compound “5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride” is a chemical compound that can be used in the preparation of other compounds . It has a molecular weight of 208.09 .


Synthesis Analysis

A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .


Molecular Structure Analysis

The molecular structure of the compound is represented by the SMILES string C1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI key for the compound is WLSBRWTXCPUJMN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can be used in the preparation of other compounds, such as 4-(3-(2-(2-amino pyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido pyrimidin-7-carbonyl)-4-fluorobenzyl) phthalazin-1(2H)-one, which is a PARP inhibitor .


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .

Safety and Hazards

The compound has several hazard classifications, including Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if feeling unwell .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of extracellular signal-regulated kinases (Erks), specifically Erk2 . This interaction leads to the inhibition of phospho-RSK levels in HepG2 cells and tumor xenografts . The compound’s ability to inhibit specific kinases makes it a valuable tool in studying cell signaling pathways and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to inhibit Erk2, leading to a reduction in phospho-RSK levels in HepG2 cells . This inhibition affects cell proliferation and survival, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2, a key enzyme in the MAPK/ERK signaling pathway . By binding to Erk2, the compound prevents its activation and subsequent phosphorylation of downstream targets such as RSK. This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as inert atmosphere and temperatures between 2-8°C . Its degradation over time can impact its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Understanding the threshold effects and potential toxicity is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role as an Erk2 inhibitor suggests that it may influence metabolic flux and metabolite levels in cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its bioavailability and efficacy. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells . Studying these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can help elucidate its mechanism of action and potential effects on cellular processes.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-6-4-1-2-8-3-5(4)9-7(12)10-6;/h8H,1-3H2,(H2,9,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPQSICRFBUVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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